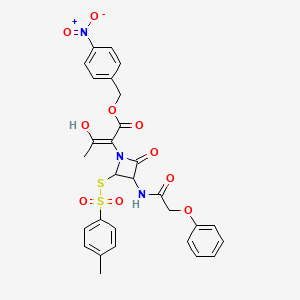
Gallium;palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions
Gallium palladium can be synthesized through the thermal treatment of stoichiometric mixtures of gallium and palladium elements. The preparation involves heating the mixture under inert or reactive gas atmospheres to achieve the desired intermetallic compound . The process ensures high thermal stability and maintains the long-range and short-range order in the crystal structures up to temperatures of about 600 K .
Industrial Production Methods
In industrial settings, gallium palladium is produced by dissolving palladium acetylacetonate in tetrahydrofuran (THF) with heating and stirring. Gallium trichloride is then dissolved in lithium triethyl borohydride and pumped into the THF solution to produce a black suspension. This suspension is stirred for a prolonged period to obtain the desired compound .
化学反应分析
Types of Reactions
Gallium palladium primarily undergoes hydrogenation reactions. It acts as a catalyst in the selective hydrogenation of acetylene to ethylene, a process commonly used to remove traces of acetylene in the production of polyethylene . The compound’s unique crystal structure allows for more selective catalysis compared to other substituted compounds .
Common Reagents and Conditions
The hydrogenation reactions involving gallium palladium typically require hydrogen gas as a reagent. The reactions are conducted under controlled temperatures and pressures to ensure optimal catalytic performance .
Major Products Formed
The major product formed from the hydrogenation reactions catalyzed by gallium palladium is ethylene. This process is crucial in the petrochemical industry for the production of polyethylene .
科学研究应用
Gallium palladium has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in hydrogenation processes.
Medicine: Gallium compounds are used in nuclear medicine and oncology for imaging and therapy.
Industry: Gallium palladium is utilized in the production of semiconductors and light-emitting diodes.
作用机制
Gallium palladium exerts its catalytic effects by providing isolated active sites for hydrogenation reactions. The palladium atoms in the compound are spaced out in a regular crystal structure, allowing for more selective catalysis . In biological systems, gallium compounds mimic iron and disrupt iron-dependent processes, effectively inhibiting bacterial growth .
相似化合物的比较
Similar Compounds
Gallium arsenide: Used in electronics for microwave circuits and light-emitting diodes.
Gallium nitride: Used in high-speed switching circuits and light-emitting diodes.
Palladium-based catalysts: Commonly used in hydrogenation reactions but may lack the selectivity provided by gallium palladium.
Uniqueness
Gallium palladium’s unique crystal structure and selective catalytic properties set it apart from other similar compounds. Its ability to provide isolated active sites for hydrogenation reactions makes it a more efficient and selective catalyst compared to other palladium-based catalysts .
属性
分子式 |
GaPd |
|---|---|
分子量 |
176.14 g/mol |
IUPAC 名称 |
gallium;palladium |
InChI |
InChI=1S/Ga.Pd |
InChI 键 |
OZTVKGRKOWIYRK-UHFFFAOYSA-N |
规范 SMILES |
[Ga].[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


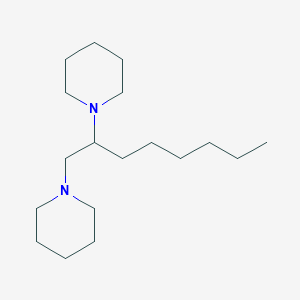
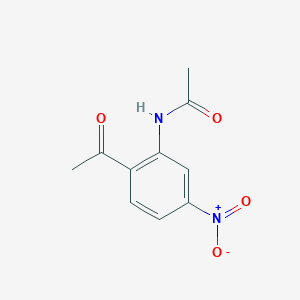
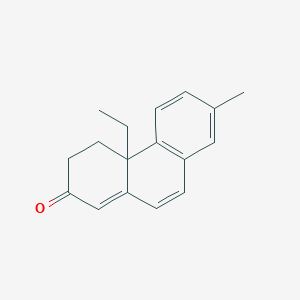
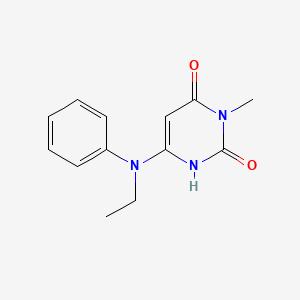
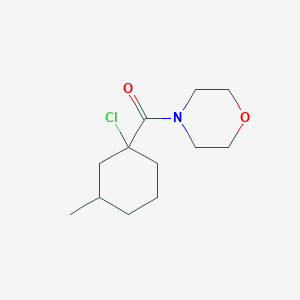
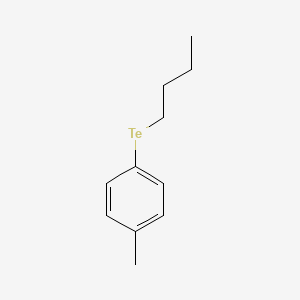
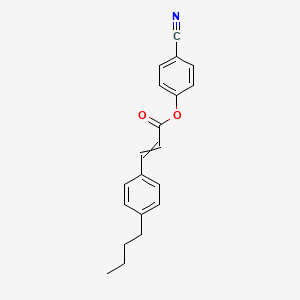
![2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate](/img/structure/B14626428.png)

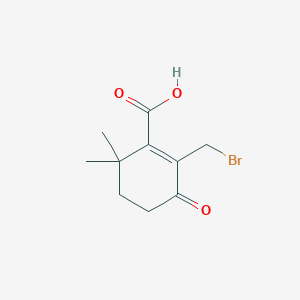
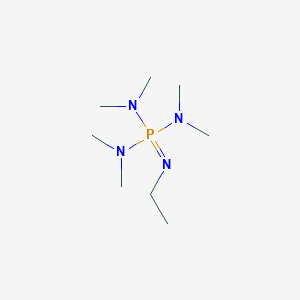
![Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14626460.png)
![8,8'-[Pyridine-2,6-diylbis(methyleneoxy)]diquinoline](/img/structure/B14626478.png)
